![molecular formula C10H12BrN3S B7588837 N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is a derivative of imidazole and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine is not fully understood. However, it has been suggested that the compound acts by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation and fibrosis in animal models of lung and liver diseases. It has also been shown to reduce blood pressure in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine has several advantages for lab experiments. The compound is stable and can be easily synthesized using various methods. It is also relatively inexpensive compared to other therapeutic agents. However, the compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the compound's potential as a treatment for other diseases, such as cancer and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration of the compound in vivo.
Métodos De Síntesis
N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine can be synthesized using various methods, including the reaction of 2-bromo-3-thiophenemethanol with imidazole-2-carboxaldehyde in the presence of a base. Another method involves the reaction of 2-bromo-3-thiophenemethanol with 1,2-diaminoethane in the presence of a base. The yield of the compound varies depending on the synthesis method used.
Aplicaciones Científicas De Investigación
N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine has been studied extensively for its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has also been studied for its potential as a treatment for cardiovascular diseases, such as hypertension and heart failure.
Propiedades
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3S/c11-9-1-6-15-10(9)7-12-2-4-14-5-3-13-8-14/h1,3,5-6,8,12H,2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHBHNNEKFKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)CNCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.